Diethyl (1-oxohexan-3-yl)phosphonate
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Overview
Description
Diethyl (1-oxohexan-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-oxohexan-3-yl)phosphonate can be synthesized through several methods One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditionsAnother method involves the use of trialkyl phosphite and an alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-oxohexan-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: The phosphonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates. These products have various applications in different fields of science and industry .
Scientific Research Applications
Diethyl (1-oxohexan-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of diethyl (1-oxohexan-3-yl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (1-oxohexan-3-yl)phosphonate include other phosphonates such as diethyl phosphite, diethyl phosphonate, and diethyl (1,3-dithian-2-yl)phosphonate .
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications .
Properties
CAS No. |
116045-70-6 |
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Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-diethoxyphosphorylhexanal |
InChI |
InChI=1S/C10H21O4P/c1-4-7-10(8-9-11)15(12,13-5-2)14-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
OLNNVAQSCUUCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
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